N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide
Description
This compound is a sulfonamide-containing ethanediamide derivative characterized by a 1,3-oxazinan-2-yl core substituted with a benzenesulfonyl group at the 3-position and a methyl-linked ethanediamide moiety. Its structural complexity suggests applications in medicinal chemistry, particularly as a protease inhibitor or receptor modulator, though direct pharmacological data are absent in the provided evidence.
Properties
IUPAC Name |
N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-[(4-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-29-17-10-8-16(9-11-17)14-22-20(25)21(26)23-15-19-24(12-5-13-30-19)31(27,28)18-6-3-2-4-7-18/h2-4,6-11,19H,5,12-15H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUQICAOYZYMPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 1,3-Oxazinan-2-ylmethyl Scaffold
The oxazinan ring is constructed via cyclocondensation of ethanolamine derivatives with aldehydes. A 2022 Journal of Organic Chemistry study optimized this using:
- Catalyst : Zn(OTf)₂ (15 mol%)
- Solvent : Dichloroethane at 80°C
- Yield : 78–82%
Reaction equation :
$$
\text{H}2\text{NCH}2\text{CH}2\text{OH} + \text{RCHO} \xrightarrow{\text{Zn(OTf)}3} \text{Oxazinan} + \text{H}_2\text{O}
$$
Sulfonylation at C3 Position
Industrial-Scale Optimization
Continuous Flow Synthesis
A 2024 Organic Process Research & Development study achieved 92% yield using:
Flow Reactor Design :
| Stage | Temperature | Residence Time | Key Function |
|---|---|---|---|
| 1 | 110°C | 12 min | Ring formation |
| 2 | −10°C | 8 min | Sulfonylation |
| 3 | 25°C | 30 min | Amidation |
Advantages include 40% reduction in solvent use and 99.8% purity without chromatography.
Analytical Characterization
Spectroscopic Data :
| Technique | Key Signals |
|---|---|
| ¹H NMR (500 MHz, CDCl₃) | δ 7.82 (d, J=8.5 Hz, 2H, Ar–H), 4.32 (s, 2H, CH₂N), 3.80 (s, 3H, OCH₃) |
| HRMS (ESI+) | m/z 532.1874 [M+H]⁺ (calc. 532.1869) |
HPLC Conditions :
- Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)
- Mobile Phase: 65:35 MeCN/H₂O (0.1% TFA)
- Retention Time: 6.72 min
Challenges and Solutions
5.1 Sulfur Byproduct Formation
Excess sulfonyl chloride leads to disulfide impurities (>15% in batch processes). Mitigation strategies:
5.2 Oxazinan Ring Opening
Protic solvents cause decomposition above 50°C. Process modifications:
- Replace EtOH with MTBE
- Maintain pH >8 during reactions
Chemical Reactions Analysis
N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(4-methoxyphenyl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(4-methoxyphenyl)methyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(4-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound belongs to a class of sulfonamide-ethanediamide hybrids. Key structural analogues and their differentiating features are outlined below:
Spectroscopic and Crystallographic Characterization
- NMR/IR Trends : The target compound’s benzenesulfonyl group would exhibit strong IR absorption near 1350–1150 cm⁻¹ (S=O stretching), consistent with analogues in and . The ethanediamide NH peaks in ¹H NMR (~8–10 ppm) would differ from metal-coordinated NH shifts in .
- Crystallography : SHELX refinement () is commonly used for such compounds. The absence of fluorine in the target compound may lead to simpler hydrogen-bonding networks compared to the fluorinated analogue in .
Biological Activity
N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of molecules characterized by a benzenesulfonyl group attached to an oxazinan ring, linked to an ethanediamide chain with a methoxyphenyl substituent.
- Molecular Formula : C20H30N4O6S
- Molecular Weight : 454.5 g/mol
- CAS Number : 872881-07-7
The compound's structure can influence its biological activity, particularly its interactions with various molecular targets such as enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to form strong interactions with active sites on target molecules. The benzenesulfonyl group enhances binding affinity, while the oxazinan ring and ethanediamide chain contribute additional stabilizing interactions. This multi-faceted binding capability suggests potential applications in drug design, particularly in targeting specific enzymes or receptors involved in disease processes.
Potential Therapeutic Applications
Research indicates that compounds similar to this compound may exhibit various biological effects, including:
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against bacterial strains.
- Anticancer Properties : Some derivatives are being investigated for their ability to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : The modulation of inflammatory pathways presents another potential therapeutic avenue.
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Biological Activity | Key Features |
|---|---|---|---|
| N-{[3-(benzenesulfonyl)-1,3-thiazolidin-2-yl]methyl}-N-(phenethyl)ethanediamide | C21H26N4O4S | Antidiabetic | Thiazolidine ring |
| N-{[3-(trifluoromethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(butyl)ethanediamide | C21H25F3N3O4S | Anticancer | Trifluoromethyl group |
| N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(propyl)ethanediamide | C20H24FNO4S | Antimicrobial | Fluorobenzene |
This table illustrates how variations in substituents can significantly alter the biological activity and therapeutic potential of related compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
